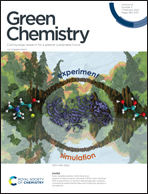Characterization, synthesis and catalysis of hydrotalcite-related materials for highly efficient materials transformations
Green Chemistry Pub Date: 2013-06-18 DOI: 10.1039/C3GC40405F
Abstract
This review is intended to introduce recent progress in the characterization, synthesis and catalysis of hydrotalcite (HT) and HT-related materials.

Recommended Literature
- [1] Assessment of coupled Zn concentration and natural stable isotope analyses of urine as a novel probe of Zn status†
- [2] Photo-triggerable liposomal drug delivery systems: from simple porphyrin insertion in the lipid bilayer towards supramolecular assemblies of lipid–porphyrin conjugates
- [3] Back cover
- [4] Molecular isomerism induced Fe(ii) spin state difference based on the tautomerization of the 4(5)-methylimidazole group†
- [5] Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water†
- [6] 34. Experiments on the substitution behaviour of the silicon chlorobromides
- [7] Determination of titratable acidity of wines and total acidity of vinegars by discontinuous flow analysis using photometric end-point detection
- [8] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation†
- [9] 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization†
- [10] Inside front cover

Journal Name:Green Chemistry
Research Products
-
Benzenesulfonamide,N,N-diethyl-
CAS no.: 1709-50-8
-
CAS no.: 157887-82-6









